molecular formula C16H18N2O2 B4996092 N-benzyl-N'-(2-ethoxyphenyl)urea

N-benzyl-N'-(2-ethoxyphenyl)urea

Cat. No.: B4996092
M. Wt: 270.33 g/mol
InChI Key: PRMDZZRJKGDQND-UHFFFAOYSA-N
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Description

N-benzyl-N'-(2-ethoxyphenyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen and a 2-ethoxyphenyl group to the other. Ureas are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding.

Properties

IUPAC Name

1-benzyl-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMDZZRJKGDQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(2-ethoxyphenyl)urea can be synthesized through a nucleophilic addition reaction of benzylamine and 2-ethoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the synthesis of N-substituted ureas, including N-benzyl-N’-(2-ethoxyphenyl)urea, can be achieved using a scalable and environmentally friendly method. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and 2-ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-N’-(2-ethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Substituents on the aryl rings significantly influence bioactivity. Key comparisons include:

Compound Name Substituents Biological Activity Key Findings Source
N-benzyl-N'-(4-piperidinyl)urea Benzyl + 4-piperidinyl CCR5 antagonism (anti-HIV) Demonstrated potent antiviral activity; optimized pharmacokinetics via acyl modifications .
N-benzyl-N'-(3-nitrophenyl)urea Benzyl + 3-nitrophenyl Unknown (structural analog) Nitro group enhances electron-withdrawing effects, potentially influencing reactivity .
N-benzyl-N'-(4-methoxybenzyl)urea Benzyl + 4-methoxybenzyl Unknown Methoxy group improves solubility; used in SAR studies for CNS targets .
(2E)-N-benzyl-N'-phenylbut-2-enediamide Benzyl + phenyl (non-urea) Antifungal Outperformed dibenzyl analogs but was less active than Amphotericin B .

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and metabolic stability. The 2-ethoxy group in the target compound may enhance lipophilicity compared to para-substituted analogs .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but may reduce bioavailability due to polarity .
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., N-benzyl-N'-[4-(4-alkoxyphenyl)thiazole-2-yl]urea) show enhanced receptor binding, suggesting substituent flexibility for target optimization .

Antiviral Activity: Comparison with CCR5 Antagonists

N-benzyl-N'-(4-piperidinyl)urea derivatives () were optimized for CCR5 antagonism, a key HIV entry mechanism. Modifications to the acyl moiety improved antiviral potency (IC50 < 10 nM) and pharmacokinetics. The target compound’s 2-ethoxyphenyl group may similarly modulate CCR5 binding but lacks direct evidence .

Antifungal Activity: Role of Urea Backbone

highlights that (2E)-N-benzyl-N'-phenylbut-2-enediamides exhibit moderate antifungal activity, though less potent than standard drugs. The urea moiety’s planar structure facilitates membrane penetration, a trait shared with N-benzyl-N'-(2-ethoxyphenyl)urea. Substitution at the ortho position (e.g., 2-ethoxy) may sterically hinder target binding compared to para-substituted analogs .

Reactivity and Stability

describes intramolecular N-to-Caryl migration in N-benzyl-N'-aryl ureas under basic conditions. This rearrangement, driven by benzyllithium intermediates, suggests that the 2-ethoxy group in the target compound could influence stability or reactivity compared to unsubstituted or para-substituted analogs .

Patent Landscape: Structural Diversity in Urea Derivatives

Recent patents (–6, 14) disclose urea derivatives with sulfonyloxy, benzylsulfonyloxy, and heterocyclic substituents. For example:

  • N,N'-[2-(benzenesulfonyloxy)phenyl]ureas : Sulfonyl groups enhance electrophilicity, useful in prodrug designs .
  • N-benzyl-N'-(thiazole-2-yl)ureas : Thiazole rings improve kinase inhibition profiles .

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